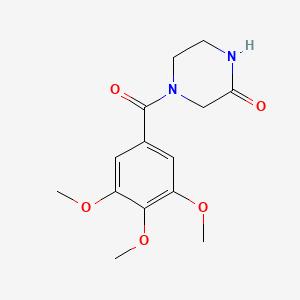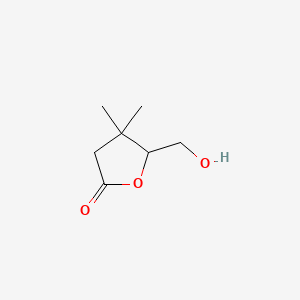
Piperazinone, 4-(3,4,5-trimethoxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,5-trimethoxybenzoyl)-2-piperazinone: piperazinone, 4-(3,4,5-trimethoxybenzoyl)- , is a chemical compound with the molecular formula C14H18N2O5. It features a piperazinone ring substituted with three methoxy groups and a benzoyl group. This compound has attracted interest due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone involves several steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent (such as DCC or EDC) to form the desired product. The reaction typically occurs under mild conditions and yields the target compound.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers have synthesized this compound in the laboratory for various applications.
Analyse Chemischer Reaktionen
Reactivity:: 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone can undergo various chemical reactions:
Oxidation: It may be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzoyl group or the piperazinone ring.
Substitution: Substituents on the benzoyl group can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions and reagents used. Commonly observed products include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3,4,5-trimethoxybenzoyl)-2-piperazinone has been investigated for its potential in various fields:
Medicine: Researchers have explored its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.
Chemistry: It serves as a building block for designing novel compounds.
Biology: Its interactions with biological targets are of interest.
Wirkmechanismus
The exact mechanism by which 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone exerts its effects remains an active area of research. It likely involves interactions with specific cellular pathways or molecular targets.
Vergleich Mit ähnlichen Verbindungen
While 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone is unique due to its specific substitution pattern, similar compounds include:
1-(3,4,5-Trimethoxybenzyl)piperazine: A related compound with a benzyl group instead of a benzoyl group .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Eigenschaften
CAS-Nummer |
59701-93-8 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
4-(3,4,5-trimethoxybenzoyl)piperazin-2-one |
InChI |
InChI=1S/C14H18N2O5/c1-19-10-6-9(7-11(20-2)13(10)21-3)14(18)16-5-4-15-12(17)8-16/h6-7H,4-5,8H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
FVVGGRQBWXFEJM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)

![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)

![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005412.png)

![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)

![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)
![5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)
